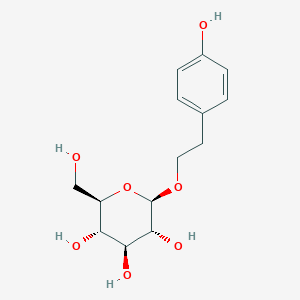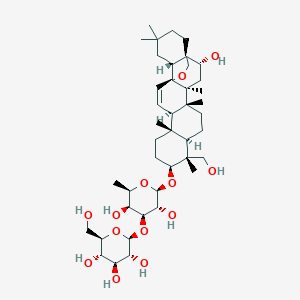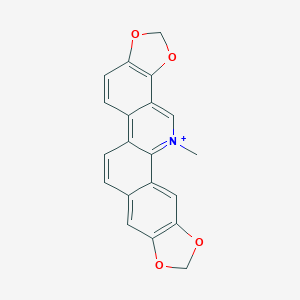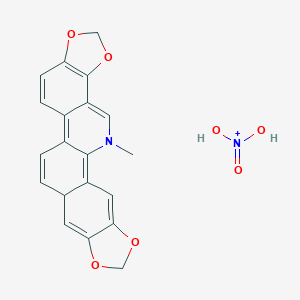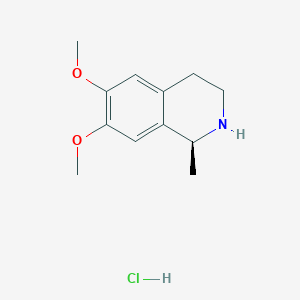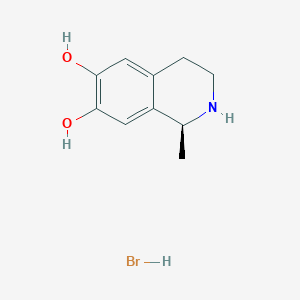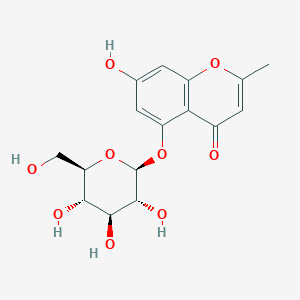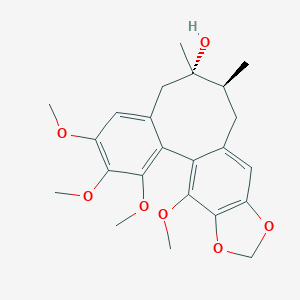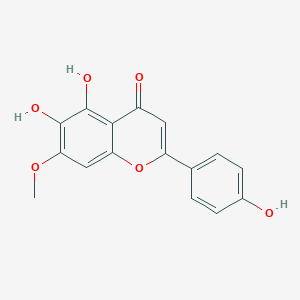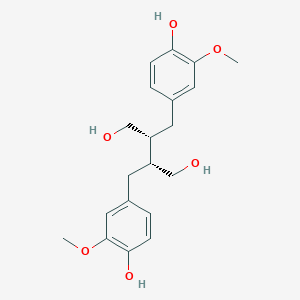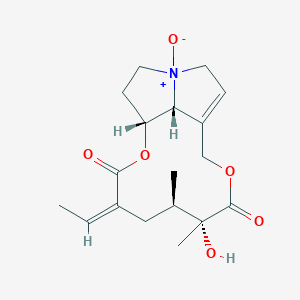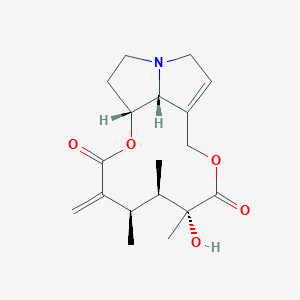
硅黄素
科学研究应用
作用机制
生化分析
Biochemical Properties
Silychristin interacts with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of T3 uptake by MCT8 . The antioxidant capacity of Silychristin and its derivatives has been evaluated in both classical biochemical antioxidant assays and cellular assays .
Cellular Effects
Silychristin influences cell function through its antioxidant, anti-inflammatory, and multidrug resistance modulation activity . It has been shown to inhibit NO production in LPS-stimulated macrophages .
Molecular Mechanism
At the molecular level, Silychristin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It modulates multidrug resistance by the direct inhibition of P-gp .
Temporal Effects in Laboratory Settings
The effects of Silychristin change over time in laboratory settings. Its antioxidant capacity has been evaluated in cellular assays
Metabolic Pathways
Silychristin is involved in various metabolic pathways. It interacts with enzymes and cofactors, and may affect metabolic flux or metabolite levels
准备方法
化学反应分析
硅克里斯汀会经历各种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 这些反应形成的主要产物包括无水硅克里斯汀、异硅克里斯汀和 2,3-脱氢硅克里斯汀等衍生物 . 这些衍生物表现出不同的抗氧化能力和生物活性 .
相似化合物的比较
属性
IUPAC Name |
3,5,7-trihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,22-24,26-30,32H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLIIPOXVWESJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60865692 | |
| Record name | 3,5,7-Trihydroxy-2-[7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60865692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Silicristin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33889-69-9 | |
| Record name | Silicristin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
174 - 176 °C | |
| Record name | Silicristin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033953 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of silychristin?
A1: Silychristin is a flavonolignan composed of a taxifolin moiety linked to a phenylpropanoid unit (coniferyl alcohol). It exists as two diastereomers, silychristin A and silychristin B, differing in the configuration at the stereocenter connecting the two moieties. []
Q2: What is the molecular formula and weight of silychristin?
A2: Silychristin has a molecular formula of C25H22O10 and a molecular weight of 482.44 g/mol. []
Q3: How can silychristin be identified and quantified?
A3: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) or mass spectrometry (MS) are common techniques for silychristin analysis. [, , ] These methods allow separation and quantification of silychristin and its isomers from other silymarin components.
Q4: What is the solubility of silychristin?
A4: Silychristin, like other flavonolignans, exhibits limited water solubility, contributing to its low bioavailability. [, ]
Q5: What are the main biological activities of silychristin?
A5: Silychristin displays a wide range of biological activities, including antioxidant, anti-inflammatory, hepatoprotective, and anticancer effects. [, , , , , ]
Q6: How does silychristin exert its antioxidant effects?
A6: Silychristin acts as a potent antioxidant, primarily through radical scavenging mechanisms. It effectively scavenges free radicals like DPPH and ABTS, and inhibits lipid peroxidation. [, , ] Its antioxidant capacity is attributed to the presence of phenolic hydroxyl groups in its structure. []
Q7: How does silychristin compare to other silymarin components in terms of antioxidant activity?
A7: Silychristin exhibits significantly stronger antioxidant properties than silybin, the most abundant flavonolignan in silymarin. [] Studies using Folin-Ciocalteau, DPPH, and ABTS assays revealed silychristin's antioxidant activity to be 1-2 orders of magnitude higher than silybin. []
Q8: Does silychristin influence the Nrf2 signaling pathway?
A8: Yes, silychristin and its derivatives have been identified as potential Nrf2 bioactivators. [] Nrf2 is a transcription factor that regulates antioxidant and cytoprotective gene expression.
Q9: What is the role of silychristin in inflammation?
A9: Silychristin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α, IL-6, IL-8, and VEGF. [, ]
Q10: Does silychristin interact with blood platelets?
A10: Research suggests that silychristin can inhibit ADP-induced platelet aggregation, adhesion to fibrinogen, and PF-4 secretion. [] This effect is attributed to its inhibitory activity against the P2Y12 receptor, a key player in platelet activation. []
Q11: Does silychristin affect blood vessels?
A11: Silychristin, particularly its sulfated metabolite silychristin-19-O-sulfate, exhibits vasorelaxant effects in isolated rat aorta. [] This suggests a potential role in regulating blood pressure.
Q12: What is the impact of silychristin on liver health?
A12: Silychristin contributes to the hepatoprotective properties of silymarin. [, ] It demonstrates protective effects against liver injury induced by toxins and metabolic disorders. [, ]
Q13: Does silychristin have anticancer potential?
A13: While more research is needed, preliminary evidence suggests that silychristin may possess anticancer properties. [, , ] Studies have explored its effects on prostate cancer cells, with some indicating an inhibitory effect on cell growth. []
Q14: Does silychristin inhibit α-amylase?
A14: Recent research has identified silychristin derivatives conjugated with dehydrodiconiferyl alcohol as mild inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. [] This finding suggests a potential role for silychristin in regulating blood sugar levels.
Q15: How is silychristin metabolized in the body?
A15: Silychristin undergoes phase II metabolism primarily in the liver, leading to the formation of sulfated and glucuronidated conjugates. [, ]
Q16: What is the bioavailability of silychristin?
A16: Silychristin exhibits low bioavailability due to its limited water solubility and extensive first-pass metabolism. [, , ]
Q17: Can the bioavailability of silychristin be enhanced?
A17: Strategies to enhance silychristin bioavailability include co-administration with bioavailability enhancers like piperine and fulvic acid, as well as the development of novel formulations. [, ]
Q18: What are the potential applications of silychristin in drug development?
A18: Silychristin holds promise for the development of novel therapeutic agents for liver diseases, inflammatory conditions, cardiovascular diseases, and potentially even cancer. [, ] Further research is needed to fully elucidate its mechanisms of action, optimize its bioavailability, and evaluate its safety and efficacy in clinical trials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


